molecular formula C12H24N2O3 B8763346 Tert-butyl 4-(2-methoxyethyl)piperazine-1-carboxylate

Tert-butyl 4-(2-methoxyethyl)piperazine-1-carboxylate

Cat. No.: B8763346
M. Wt: 244.33 g/mol
InChI Key: YDGQFXXVXYOGKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(2-methoxyethyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C12H24N2O3 and its molecular weight is 244.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl 4-(2-methoxyethyl)piperazine-1-carboxylate

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-5-13(6-8-14)9-10-16-4/h5-10H2,1-4H3

InChI Key

YDGQFXXVXYOGKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCOC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-Bromoethyl methyl ether (0.94 mL) was added dropwise to a suspension of piperazine-4-carboxylic acid tert-butyl ester (1.87 g) and potassium carbonate (1.38 g) in N,N-dimethylformamide (20 mL) at room temperature, and the resultant mixture was stirred at 60° C. for 24 hours. The reaction mixture was partitioned by use of ice-water and ethyl acetate. The organic layer was sequentially washed with water and saturated brine, and then dried over magnesium sulfate anhydrate, followed by filtration. The solvent was evaporated under reduced pressure. The residue was purified through silica gel column chromatography (chloroform-methanol), to thereby give the title compound as an oily product (1.39 g, 57%).
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0.94 mL
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1.87 g
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1.38 g
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20 mL
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Yield
57%

Synthesis routes and methods III

Procedure details

A solution of N-Boc-piperazine (1.00 g, 5.31 mmol) in acetonitrile (30 ml) was treated with K2CO3 (2.20 g, 15.9 mmol) and (2-bromoethyl)methyl ether (812 μl, 5.84 mmol) and heated to 80° C. for 18 h. The cooled mixture was diluted with water and extracted with DCM. The combined organcs were dried over MgSO4, filtered and evaporated and the residue purified by column chromatography on SiO2, eluting with 5% EtOH in DCM to afford 1-Boc-4-(2-methoxy-ethyl)-piperazine as a clear oil (978 mg, 76%). 1H NMR (400 MHz, DMSO-d6) δ 3.41 (t, J=5.8 Hz, 2H), 3.29-3.25 (m, 4H), 3.21 (s, 3H), 2.45 (t, J=5.8 Hz, 2H), 2.33 (t, J=5.0 Hz, 4H), 1.38 (s, 9H).
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1 g
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2.2 g
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812 μL
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30 mL
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Synthesis routes and methods IV

Procedure details

Prepared from tert-butyl piperazine-1-carboxylate (1.02 g, 5.50 mmol) and 1-bromo-2-methoxyethane (0.695 g, 5.0 mmol) according to the procedure described for Example 138, Step A. The product was obtained as a waxy solid (11.10 g, 89%).
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1.02 g
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0.695 g
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Yield
89%

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